4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
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Overview
Description
- The intermediate boronic acid is then reacted with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
- Reaction conditions: Room temperature to 50°C, 6-12 hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid.
Reduction: 4-(N-Cyclopentylaminomethyl)-2-fluorophenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Suzuki-Miyaura Cross-Coupling: The compound is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester typically involves the following steps:
-
Formation of the Boronic Acid Intermediate:
- The initial step involves the borylation of 4-bromo-2-fluorobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Reaction conditions: 80-100°C, 12-24 hours.
Mechanism of Action
The mechanism by which 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The fluorine atom and the cyclopentylaminomethyl group can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Fluorophenylboronic acid, pinacol ester
- Cyclopentylboronic acid, pinacol ester
Comparison:
- Uniqueness: The combination of the fluorine atom and the cyclopentylaminomethyl group in 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester provides a unique electronic and steric environment that can enhance its reactivity and selectivity compared to other boronic esters.
- Reactivity: The presence of the fluorine atom can increase the compound’s electrophilicity, making it more reactive in certain cross-coupling reactions.
- Applications: While similar compounds are also used in cross-coupling reactions, the specific structure of this compound allows for more targeted applications in drug development and material science.
Properties
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQHQOUWYTWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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